Technical Guide: 1,4-Difluoro-2-methyl-5-nitrobenzene
Technical Guide: 1,4-Difluoro-2-methyl-5-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 1,4-Difluoro-2-methyl-5-nitrobenzene, including its chemical identity, physicochemical properties, synthesis protocol, and potential applications, with a focus on its relevance in research and drug development.
Chemical Identity and Properties
1,4-Difluoro-2-methyl-5-nitrobenzene is a fluorinated aromatic compound. The strategic placement of fluorine atoms and a nitro group on the benzene ring makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents.[1][2]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Systematic Name | 1,4-Difluoro-2-methyl-5-nitrobenzene |
| Synonym | 2,5-Difluoro-4-nitrotoluene |
| CAS Number | 141412-60-4[3][4][5] |
| Molecular Formula | C₇H₅F₂NO₂[5] |
| Molecular Weight | 173.12 g/mol [5][6] |
| MDL Number | MFCD06200905[5] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Light red oil[3] |
| Purity | Typically available in purities of 97% to 99%[3] |
Synthesis Protocol
A common method for the synthesis of 1,4-Difluoro-2-methyl-5-nitrobenzene (also known as 2,5-difluoro-4-nitrotoluene) is through the nitration of 2,5-difluorotoluene.[3]
Experimental Protocol: Nitration of 2,5-Difluorotoluene [3]
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Materials:
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2,5-Difluorotoluene (0.544 g, 4.25 mmol)
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Concentrated Sulfuric Acid (5.0 mL)
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Potassium Nitrate (KNO₃, 0.430 g, 4.25 mmol)
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Ice (25 g)
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Ethyl Acetate (40 mL)
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
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To a stirred solution of 2,5-difluorotoluene in concentrated sulfuric acid, add a single portion of potassium nitrate at 0 °C.
-
Allow the reaction mixture to gradually warm to 28 °C and continue stirring at this temperature overnight.
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After the reaction is complete, quench the mixture by pouring it into ice.
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Extract the product with ethyl acetate.
-
Combine the organic layers, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product is 2,5-difluoro-4-nitrotoluene (yield: 0.555 g, 91%) as a light red oil.
-
-
Characterization (¹H NMR):
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The product can be characterized by ¹H NMR (CDCl₃): δ 2.369 (d, 3H, J = 1.8 Hz), 7.127 (dd, 1H, J₁ = 8.1 Hz, J₂ = 6.0 Hz), 7.734 (dd, 1H, J₁ = 8.4 Hz, J₂ = 6.3 Hz).[3]
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Caption: Synthesis workflow for 1,4-Difluoro-2-methyl-5-nitrobenzene.
Reactivity and Applications in Drug Development
Fluorinated nitroaromatic compounds are important building blocks in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity of drug candidates.[1] The nitro group provides a site for further chemical transformations.
The reactivity of 1,4-Difluoro-2-methyl-5-nitrobenzene is primarily governed by nucleophilic aromatic substitution (SₙAr) reactions, where the fluorine atoms act as good leaving groups, activated by the electron-withdrawing nitro group.[7] This is a common strategy for introducing amines, alcohols, or thiols to the aromatic ring. While specific reaction data for this isomer is limited in the provided search results, the principles of SₙAr reactions on similar molecules like 4,5-difluoro-1,2-dinitrobenzene are well-documented and involve the displacement of fluorine atoms.[8][9]
The ability to undergo sequential nucleophilic substitutions makes such compounds versatile scaffolds for creating complex molecules, including heterocyclic systems that are prevalent in pharmaceuticals.[9]
Safety and Handling
Detailed safety information for 1,4-Difluoro-2-methyl-5-nitrobenzene is not extensively available. However, data for the related isomer, 1,2-Difluoro-4-methyl-5-nitrobenzene (CAS 127371-50-0), provides some guidance on potential hazards. It is crucial to handle this chemical with appropriate safety precautions.
Table 3: GHS Hazard Classifications for 1,2-Difluoro-4-methyl-5-nitrobenzene [10]
| Hazard Class | Category |
|---|---|
| Acute Toxicity, Oral | Danger (H301 - Toxic if swallowed) / Warning (H302 - Harmful if swallowed) |
| Acute Toxicity, Dermal | Danger (H311 - Toxic in contact with skin) / Warning (H312 - Harmful in contact with skin) |
| Skin Corrosion/Irritation | Warning (H315 - Causes skin irritation) |
| Serious Eye Damage/Irritation| Warning (H319 - Causes serious eye irritation) |
Disclaimer: This safety information pertains to an isomer and should be used as a precautionary reference. A substance-specific Safety Data Sheet (SDS) should always be consulted before handling 1,4-Difluoro-2-methyl-5-nitrobenzene.
General Handling Precautions (based on related compounds):
-
Handle in a well-ventilated area or under a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][13]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Wash hands thoroughly after handling.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,4-DIFLUORO-2-METHYL-5-NITROBENZENE | 141412-60-4 [chemicalbook.com]
- 4. 141412-60-4 CAS MSDS (1,4-DIFLUORO-2-METHYL-5-NITROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1,4-Difluoro-2-methyl-5-nitrobenzene [oakwoodchemical.com]
- 6. 1,5-Difluoro-2-methyl-4-nitrobenzene | C7H5F2NO2 | CID 18695459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]

